molecular formula C₁₈H₁₇N₈NaO₇S₃ B1158345 (E)-Ceftriaxone Sodium

(E)-Ceftriaxone Sodium

货号: B1158345
分子量: 576.56
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Ceftriaxone Sodium, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₇N₈NaO₇S₃ and its molecular weight is 576.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medical Uses

Ceftriaxone is primarily prescribed for treating a variety of bacterial infections, particularly those caused by organisms resistant to other antibiotics. The following are key medical applications:

  • Lower Respiratory Tract Infections : Effective against pneumonia and bronchitis.
  • Central Nervous System Infections : Used in the treatment of bacterial meningitis.
  • Skin and Soft Tissue Infections : Addresses infections caused by susceptible organisms.
  • Urinary Tract Infections : Commonly prescribed for uncomplicated urinary infections.
  • Pelvic Inflammatory Disease : Treats infections of the female reproductive organs.
  • Surgical Prophylaxis : Administered preoperatively to prevent postoperative infections.
  • Gonorrhea Treatment : Recommended as a first-line treatment for uncomplicated cases.

Combination Therapy in Meningitis

A study evaluated the effects of ceftriaxone sodium combined with dexamethasone in treating infant purulent meningitis. The results indicated that patients receiving the combination therapy had significantly improved recovery times and treatment rates compared to those receiving ceftriaxone alone. Key findings included:

  • Reduced recovery time for body temperature and white blood cell counts.
  • Lower cerebrospinal fluid protein concentrations in the combination group.
  • Higher levels of brain-derived neurotrophic factor, suggesting enhanced neuroprotection .

Evaluation of Ceftriaxone Use in Hospital Settings

A prospective study at Gondar University Referral Hospital assessed ceftriaxone usage among patients. Key insights included:

  • A high utilization rate of 59%, with 79.5% of cases treated empirically.
  • The most common indications were respiratory tract infections (29.3%) and central nervous system infections (24.1%).
  • The mean duration of therapy was approximately 11.47 days, indicating its widespread use across various conditions .

Pharmacological Insights

Ceftriaxone's mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It is effective against a range of gram-positive and gram-negative bacteria, including:

  • Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (non-resistant strains).
  • Gram-negative : Escherichia coli, Klebsiella spp., Neisseria gonorrhoeae.

Data Summary

Application AreaCommon IndicationsEffectiveness (%)
Lower Respiratory InfectionsPneumonia, bronchitisHigh
CNS InfectionsBacterial meningitisVery High
Skin & Soft Tissue InfectionsCellulitis, abscessesModerate
Urinary Tract InfectionsCystitis, pyelonephritisHigh
Surgical ProphylaxisPreventing postoperative infectionsHigh

常见问题

Basic Research Questions

Q. What is the mechanism of action of (E)-Ceftriaxone Sodium against Gram-negative bacteria?

this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. Its β-lactam ring is stable against many β-lactamases, allowing activity against resistant Gram-negative strains. Methodologically, this is confirmed via enzyme-binding assays and β-lactamase stability studies using spectrophotometric or fluorometric techniques .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is validated per FDA/EMA guidelines for plasma analysis. Key parameters include a lower limit of quantification (LLOQ) ≤0.1 µg/mL, intra-day precision <15%, and recovery rates >85%. Protein precipitation or solid-phase extraction is used to isolate free (unbound) drug fractions .

Advanced Research Questions

Q. How can a Quality-by-Design (QbD) approach optimize HPLC method development for this compound?

A QbD framework involves:

  • Critical Quality Attributes (CQAs): Peak symmetry, resolution, and retention time.
  • Design of Experiments (DoE): Central Composite Design (CCD) optimizes mobile phase pH, buffer concentration, and column temperature. For example, a pH range of 6.5–7.5 and 25–35°C column temperature maximizes resolution of degradation products .
  • Method Robustness: Evaluate via deliberate variations in flow rate (±0.1 mL/min) and injection volume (±5%) .

Q. What electrochemical techniques are suitable for studying this compound interactions with divalent cations (e.g., Sr²⁺, Ca²⁺)?

Cyclic voltammetry (CV) in 0.1 M KNO₃ at 19°C using a palladium electrode identifies complexation behavior. Key parameters include:

  • Peak Potential Shifts: Negative shifts in reduction peaks (e.g., ΔEp ≈ -50 mV for Sr²⁺) indicate strong complexation.
  • Stability Constants (β): Calculated via the equation β=(EPMEPC)C\beta = \frac{(E_P^M - E_P^C)}{C}, where EPME_P^M and EPCE_P^C are peak potentials without/with ligand .
  • Diffusion Coefficients: Derived from Randles-Sevcik equation using scan rates (ν) from 10–200 mV/s .

Q. How do discrepancies in cyclic voltammetry parameters arise when analyzing this compound with different electrolytes?

Variations in diffusion coefficients (Dₐ) and electron transfer rates (kₛ) are linked to ionic strength and electrolyte composition. For example, 0.1 M KNO₃ yields higher Dₐ (1.2 × 10⁻⁴ cm²/s) than NaCl due to nitrate’s lower hydration energy. Contradictory kₛ values may arise from non-ideal electrode surface coverage (Γ) or competing redox pathways .

Q. What kinetic models describe the non-isothermal decomposition of this compound?

The Málek method applied to DSC/TGA data identifies two-step dehydration kinetics:

  • Step 1 (25–150°C): Follows a 3D diffusion model (Fick’s law) with activation energy ~45 kJ/mol.
  • Step 2 (150–300°C): Avrami-Erofeev model (n=2) fits decomposition, indicating nucleation-controlled degradation. Model validity is confirmed via correlation coefficients >0.98 between experimental and simulated data .

Q. How do impurities in this compound formulations affect compatibility with calcium-containing solutions?

Impurities like tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione promote insoluble microparticle formation with Ca²⁺. Methodologically, HPLC purity profiling (>99.5%) and dynamic light scattering (DLS) detect particles >0.2 µm. Compatibility is tested in simulated physiological fluids (pH 7.4, 37°C) .

Q. What are the critical factors in designing stability-indicating assays for this compound?

  • Forced Degradation: Expose to 0.1 M HCl/NaOH (hydrolysis), 40°C/75% RH (thermal/humidity), and UV light (photolysis).
  • Specificity: Resolve degradation products (e.g., ceftriaxone diketopiperazine) with resolution ≥2.0 via gradient HPLC (C18 column, 0.1% TFA/acetonitrile).
  • Robustness: Test column age (≥500 injections) and mobile phase batch variations .

属性

分子式

C₁₈H₁₇N₈NaO₇S₃

分子量

576.56

同义词

(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。